3-Methyl-5-phenyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the fields of anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and analgesic treatments. The unique structure of the 1,2,4-oxadiazole ring serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
Research has demonstrated that certain 1,3,4-oxadiazole derivatives possess significant anticonvulsant properties. The introduction of an amino group at position 2 of the oxadiazole ring, coupled with a fluoro substituent at the ortho position of the benzyloxy moiety, has resulted in compounds with potent anticonvulsant activity1.
The 3-aryl-5-aryl-1,2,4-oxadiazole series has been identified as a promising class of apoptosis inducers with potential as anticancer agents. Modifications to improve solubility have led to the development of compounds with good in vivo efficacy, highlighting their potential as development candidates for cancer therapy2.
Newly synthesized 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal activities. The introduction of a styryl moiety has been found to enhance these properties, with some compounds exhibiting better antibacterial than antifungal activities3. Another study reported the synthesis of novel derivatives with significant antimicrobial activity against Gram-positive bacteria and fungi6.
A series of novel 1,3,4-oxadiazole derivatives have been synthesized with the aim of obtaining compounds with better anti-inflammatory and analgesic properties, while minimizing side effects such as ulcerogenicity. These compounds have shown increased anti-inflammatory and analgesic activities with a significant decrease in ulcerogenic action4. Computational and pharmacological evaluations of these derivatives have further confirmed their potential for toxicity assessment, tumor inhibition, and antioxidant actions5.
The synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole and its examination for antibacterial activity represents another application of 1,3,4-oxadiazole derivatives. The novel compound synthesized in this study was found to possess antibacterial properties, adding to the versatility of the oxadiazole nucleus in drug development8.
3-Methyl-5-phenyl-1,2,4-oxadiazole is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific substitution of the methyl and phenyl groups on the oxadiazole ring enhances its reactivity and solubility, making it a valuable compound in research and industrial applications.
The synthesis of 3-Methyl-5-phenyl-1,2,4-oxadiazole can be accomplished through several methods:
The molecular structure of 3-Methyl-5-phenyl-1,2,4-oxadiazole can be described as follows:
Crystallographic studies may provide insights into bond lengths and angles within the molecule. Such analyses help understand the compound's stability and reactivity patterns.
3-Methyl-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions:
Common reagents include halogens for substitution reactions and various oxidizing/reducing agents under controlled conditions.
The mechanism of action for compounds like 3-Methyl-5-phenyl-1,2,4-oxadiazole often involves interactions with biological targets:
The physical and chemical properties of 3-Methyl-5-phenyl-1,2,4-oxadiazole include:
Properties such as boiling points, refractive indices, and spectral data (NMR, IR) are crucial for characterizing the compound.
3-Methyl-5-phenyl-1,2,4-oxadiazole has several notable applications:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen (O) at position 1 and nitrogen atoms (N) at positions 2 and 4 within the ring system. This arrangement creates a π-deficient aromatic system with a dipole moment of approximately 3.5 Debye, polarizing electron distribution toward the oxygen atom. The ring exhibits moderate aromaticity (∼60% relative to benzene) due to contributions from resonance structures that delocalize electrons across O-N bonds [2] [5]. Bond lengths within the ring are characteristically intermediate between single and double bonds: the N-O bond measures 1.36 Å, while C-N bonds range from 1.30–1.32 Å . These electronic properties enable 1,2,4-oxadiazoles to participate in hydrogen bonding (via N acceptors) and π-stacking interactions (via the planar ring), crucial for biomolecular recognition [5].
Table 1: Fundamental Structural Properties of 1,2,4-Oxadiazole Ring
Property | Value/Range | Significance |
---|---|---|
Ring geometry | Planar | Facilitates π-stacking with biomolecules |
Aromaticity index | ∼60% of benzene | Moderate stability and electron delocalization |
Dipole moment | 3.3–3.7 Debye | Enhanced solubility and protein interactions |
Bond length (N-O) | 1.36 Å | Reflects partial double-bond character |
Bond length (C-N) | 1.30–1.32 Å | Indicates electron-deficient character |
Positional reactivity is governed by this electronic asymmetry: position 5 is more nucleophilic than position 3, while position 2 (adjacent to oxygen) is highly electrophilic. Consequently, 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4, C₉H₈N₂O, MW 160.17 g/mol) incorporates electron-donating methyl at C3 and electron-withdrawing phenyl at C5, creating a push-pull system that modulates electron density across the ring [10]. The methyl group enhances electron density at C5, while the phenyl group introduces extended conjugation, collectively influencing the compound's spectroscopic signatures: ¹H NMR shows methyl protons at δ 2.5–2.6 ppm and phenyl protons at δ 7.4–8.1 ppm, consistent with the asymmetric electronic environment .
1,2,4-Oxadiazole chemistry originated in the late 19th century with initial syntheses via hydroxylamine and nitrile cyclizations, though systematic exploration began in the 1930s with investigations into their stability and reactivity [5]. The 1950–1980 period witnessed expansion into pharmacological applications, notably the development of anti-inflammatory and antibacterial compounds, establishing the oxadiazole ring as a privileged scaffold in medicinal chemistry [5] [8]. A transformative advancement occurred in the 1990s with microwave-assisted and solid-phase syntheses, dramatically improving yields (from ∼40% to >85%) and enabling combinatorial library generation [8].
Table 2: Historical Milestones in 1,2,4-Oxadiazole Research
Era | Key Developments | Impact |
---|---|---|
1884–1940s | Initial synthesis and characterization | Established fundamental reactivity profiles |
1950s–1980s | First pharmacological applications (antibacterials) | Validated biological relevance |
1990s–2000s | Microwave/solid-phase synthesis optimization | Enabled high-throughput library generation |
2010–present | Rational design for CNS/anticancer agents | Advanced target-specific drug discovery |
Contemporary research (post-2010) focuses on target-oriented design, exploiting 1,2,4-oxadiazoles as bioisosteres in kinase inhibitors, G-protein-coupled receptor modulators, and enzyme inhibitors. The 2020s have seen investigations into 3-methyl-5-phenyl-1,2,4-oxadiazole derivatives for neuroprotection and antibacterial applications, leveraging their metabolic stability and conformational rigidity [3] [6] [8]. This evolution reflects a paradigm shift from empirical discovery to structure-based design, positioning the oxadiazole ring as a versatile scaffold in modern drug development.
The strategic placement of methyl at position 3 and phenyl at position 5 creates a stereoelectronic profile that defines 3-methyl-5-phenyl-1,2,4-oxadiazole's physicochemical and biological behavior. The methyl group acts as a moderate σ-donor (+I effect), increasing electron density at adjacent N4 and C5 atoms, which enhances nucleophilicity at these positions. This electron donation stabilizes the ring against hydrolytic cleavage—particularly under acidic conditions—where methyl-substituted derivatives exhibit >10-fold greater stability than unsubstituted analogs [10]. Concurrently, the phenyl group at C5 extends conjugation, red-shifting UV absorption (λₘₐₓ ∼260 nm) and introducing hydrophobic surface area that augments protein binding via van der Waals interactions .
Sterically, the methyl group imposes minimal bulk (van der Waals radius: 2.0 Å), permitting deep penetration into enzyme active sites, while the phenyl group (radius: 3.4 Å) provides anchor points for aromatic stacking. This balance enables optimized binding: in antimicrobial studies, 3-methyl-5-phenyl-1,2,4-oxadiazole derivatives show enhanced activity against Xanthomonas oryzae (MIC: 19.44 μg/mL) compared to aliphatic analogs, attributable to phenyl-mediated interactions with bacterial membrane proteins [8] [10]. Additionally, the methyl group contributes to lipophilicity (measured logP ∼2.4), facilitating membrane permeation, evidenced by 3-methyl-5-phenyl derivatives exhibiting 3-fold higher cellular uptake than 3,5-diphenyl analogs in neuroblastoma models [3] [6].
Table 3: Electronic and Steric Effects of 3-Methyl vs. 5-Phenyl Substituents
Property | Methyl (C3) | Phenyl (C5) |
---|---|---|
Electronic effect | +I inductive, σ-donor | -M resonance, π-acceptor |
Steric bulk (ų) | 23.6 | 94.9 |
Hydrophobic contribution | Moderate (ΔlogP +0.5) | Significant (ΔlogP +2.0) |
Metabolic stability | Blocks CYP3A4 oxidation at C3 | Prone to para-hydroxylation |
Biological impact | Enhances membrane permeation | Enables π-stacking with target proteins |
1,2,4-Oxadiazoles serve as strategic bioisosteres for ester and amide functionalities, addressing metabolic liabilities while preserving molecular geometry. The ring system mimics amide bond dimensions (C-O distance: 1.36 Å vs. amide C=O: 1.24 Å; torsion flexibility: ±15°) but exhibits superior hydrolytic stability—oxadiazole half-lives in human plasma exceed 24 hours versus <30 minutes for analogous amides [3] [9]. This stability arises from the high aromatic stabilization energy (∼30 kcal/mol) and resistance to enzymatic cleavage, making 3-methyl-5-phenyl-1,2,4-oxadiazole derivatives particularly valuable in orally bioavailable drug design [6] [9].
In monoamine oxidase B (MAO B) inhibitors, replacing a labile amide linker with 3-methyl-5-phenyl-1,2,4-oxadiazole improved both potency (IC₅₀: 52 nM vs. 220 nM for amide precursor) and selectivity (>192-fold over MAO A). This enhancement resulted from optimal hydrophobic filling of the MAO B substrate cavity and additional dipole interactions with FAD cofactors [3] [6]. Similarly, in cannabinoid receptor ligands (CB2), oxadiazole-for-amide substitution reduced hERG channel binding (IC₅₀ >30 μM vs. 8 μM) by decreasing basicity, mitigating cardiotoxicity risks [9].
Table 4: Bioisosteric Performance of 3-Methyl-5-phenyl-1,2,4-oxadiazole vs. Amides
Parameter | 1,2,4-Oxadiazole | Amide Analog | Advantage |
---|---|---|---|
Metabolic stability | t₁/₂ >24 h (human microsomes) | t₁/₂ <0.5 h | Reduced first-pass metabolism |
MAO B inhibition | IC₅₀: 52 nM | IC₅₀: 220 nM | 4.2-fold potency increase |
Aqueous solubility | 85 μM (pH 7.4) | 320 μM | Better membrane permeation |
hERG inhibition | IC₅₀ >30 μM | IC₅₀: 8 μM | Improved cardiac safety profile |
Hydrolytic stability | Stable at pH 2–9 | Cleaved at pH <4 or >10 | Enhanced formulation flexibility |
The 3-methyl-5-phenyl configuration specifically enhances bioisosteric utility: the methyl group mimics methylene protons of amides, while phenyl emulates carbonyl π-face. This dual mimicry was exploited in antibacterial benzophenone-oxadiazole hybrids where oxadiazole replacement of amide improved activity against Staphylococcus aureus (MIC: 2 μg/mL vs. 8 μg/mL for amide) by eliminating protease recognition sites [10]. Furthermore, oxadiazoles reduce dipole moments versus amides (∼3.5 D vs. ∼4.1 D), decreasing undesired polar interactions in hydrophobic binding pockets, as demonstrated in CB2 ligand optimization [9]. These systematic advantages validate 1,2,4-oxadiazoles as versatile bioisosteric tools in rational drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1